REACTION_CXSMILES
|
[CH2:1](Br)[C:2]#[CH:3].C([Mg]Br)(C)C.[CH:10](=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl>C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C.C(OCC)C>[C:11]1([CH:10]([OH:17])[CH2:3][C:2]#[CH:1])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
0.102 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.127 mL
|
Type
|
reactant
|
Smiles
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C(C#C)Br
|
Name
|
|
Quantity
|
0.425 mL
|
Type
|
catalyst
|
Smiles
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C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
2.72 mmol
|
Type
|
reactant
|
Smiles
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C(C)(C)[Mg]Br
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at −50° C. to −40° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
CUSTOM
|
Details
|
at −40° C.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to room temperature
|
Type
|
CUSTOM
|
Details
|
separated into layers
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solution was freed of solvent by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
The residues were purified by silica gel chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CC#C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 124 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |